

solubility of 4-Bromo-N,N-diethylaniline in organic solvents

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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B181667

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An In-depth Technical Guide to the Solubility of **4-Bromo-N,N-diethylaniline** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility characteristics of **4-Bromo-N,N-diethylaniline** (CAS No. 2052-06-4), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2][3][4]} An understanding of its solubility is paramount for researchers and chemical engineers in optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing stable formulations. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory professionals.

Physicochemical Profile of 4-Bromo-N,N-diethylaniline

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. **4-Bromo-N,N-diethylaniline** is a substituted aromatic amine with a distinct combination of polar and non-polar features that govern its interactions with various solvents.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ BrN	[2][3]
Molecular Weight	228.13 g/mol	[2][3]
Appearance	White to cream or pale pink crystalline solid/powder	[2]
Melting Point	32-35 °C	[4][5]
Boiling Point	269-271 °C	[4][5]
CAS Number	2052-06-4	[1][3]

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" serves as the primary predictive tool for solubility.[6] The molecular structure of **4-Bromo-N,N-diethylaniline** features a large, non-polar bromophenyl group and a polar tertiary amine (diethylamino) group. This duality dictates its solubility behavior.

- **Non-Polar Characteristics:** The benzene ring and the ethyl groups contribute to van der Waals forces, promoting solubility in solvents with significant non-polar character.
- **Polar Characteristics:** The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a hydrogen bond acceptor. This, along with the polarity of the C-N and C-Br bonds, allows for dipole-dipole interactions with polar solvents.
- **Basicity and Acid-Base Reactions:** As a derivative of aniline, the diethylamino group is basic. This property is critical for its solubility in acidic aqueous solutions. In the presence of an acid (e.g., aqueous HCl), the nitrogen atom is protonated to form a diethylanilinium salt. This ionic salt is significantly more polar than the parent compound and, consequently, highly soluble in water.[7] Conversely, it remains insoluble in aqueous bases.

Based on these principles, a qualitative assessment of its solubility in common organic solvent classes can be made. The compound is noted to be insoluble in water.[1][3][4]

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble to Highly Soluble	The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the aniline. A synthesis procedure notes recrystallization from alcohol, confirming solubility at elevated temperatures.[8]
Polar Aprotic	DMSO, DMF, Acetone	Highly Soluble	Strong dipole-dipole interactions between the solvent and the polar C-N and C-Br bonds of the solute facilitate dissolution.
Chlorinated	Dichloromethane (DCM), Chloroform	Highly Soluble	These solvents have moderate polarity and are effective at solvating a wide range of organic molecules, including those with both polar and non-polar regions.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	Ethers can act as hydrogen bond acceptors and possess non-polar alkyl regions, making them compatible with the structure of 4-

Bromo-N,N-diethylaniline.[7]

Aromatic

Toluene, Benzene

Soluble

The aromatic ring of the solvent interacts favorably with the bromophenyl ring of the solute via π - π stacking and van der Waals forces.

Non-Polar

Hexane, Heptane

Slightly Soluble to Insoluble

The overall polarity imparted by the diethylamino and bromo groups limits solubility in highly non-polar, aliphatic solvents where only weak van der Waals forces are possible.

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive framework, precise quantitative data must be determined empirically. The isothermal shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a solid in a liquid solvent.[6]

Objective

To quantitatively determine the solubility of **4-Bromo-N,N-diethylaniline** in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

- **4-Bromo-N,N-diethylaniline** (purity >97%)
- Selected organic solvents (analytical grade)

- Analytical balance (± 0.1 mg)
- Scintillation vials with screw caps
- Thermostatically controlled orbital shaker or magnetic stir plates
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer

Experimental Protocol

- Preparation of Stock Standard: Accurately weigh a known amount of **4-Bromo-N,N-diethylaniline** and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.
- Calibration Curve: Prepare a series of calibration standards by serially diluting the stock standard. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.
- Preparation of Saturated Solutions: Add an excess amount of solid **4-Bromo-N,N-diethylaniline** to several vials, ensuring a visible layer of undissolved solid remains at the bottom.[6]
- Solvent Addition: To each vial, add a precise volume (e.g., 5.0 mL) of a different organic solvent being tested.
- Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to 25 °C. Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. The system's state of equilibrium is self-validating; if the concentration remains constant after extended shaking periods (e.g., 24 vs. 48 hours), equilibrium has been achieved.
- Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment. Carefully withdraw a sample of the supernatant

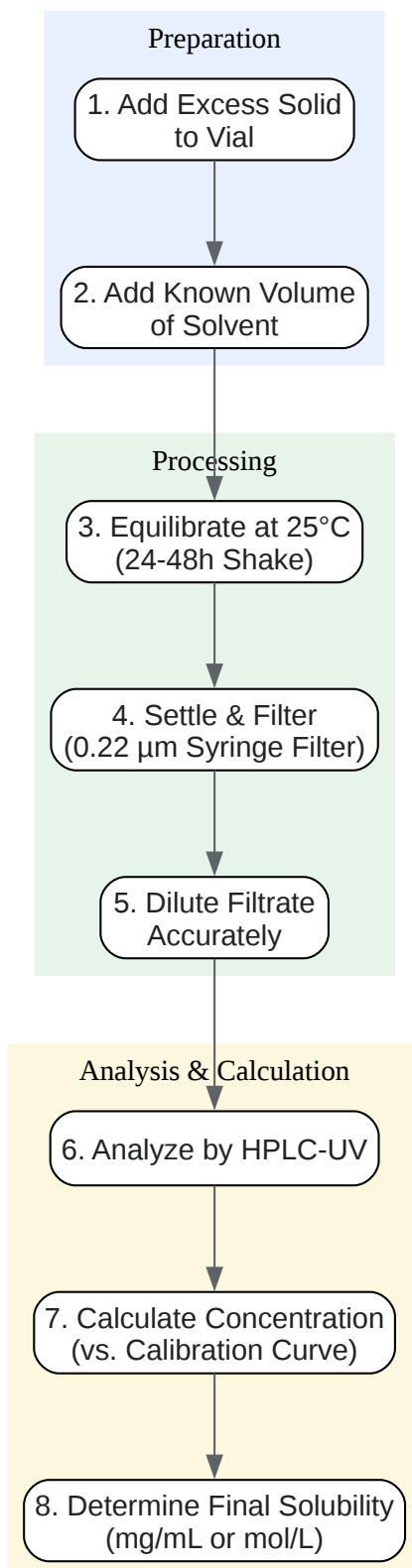
using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.

- **Dilution and Quantification:** Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.
- **Calculation:** Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

$$\text{Solubility (mg/mL)} = (\text{Concentration from curve (mg/mL)}) \times (\text{Dilution Factor})$$

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.



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